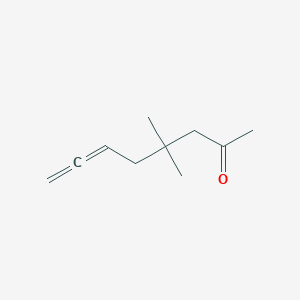
4,4-Dimethylocta-6,7-dien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethylocta-6,7-dien-2-one is a chemical compound with the molecular formula C10H16O It is characterized by the presence of two double bonds and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylocta-6,7-dien-2-one can be achieved through several methods. One common approach involves the reaction of 2,6-dimethyl-1,5-heptadiene with an appropriate oxidizing agent to introduce the ketone functionality. The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like palladium on carbon.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient and consistent output. The process might include steps such as distillation and purification to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethylocta-6,7-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bonds in the compound can participate in electrophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or hydrogen chloride (HCl) can be used for electrophilic addition reactions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
4,4-Dimethylocta-6,7-dien-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances and flavoring agents due to its unique aroma profile.
Mechanism of Action
The mechanism of action of 4,4-Dimethylocta-6,7-dien-2-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. This interaction can lead to changes in metabolic pathways and cellular processes.
Comparison with Similar Compounds
5,7-Octadien-4-one, 2,6-dimethyl- (Z)-: This compound shares a similar structure but differs in the position of the double bonds.
3,7-Dimethylocta-2,6-dien-1-yl tetradecanoate: Another structurally related compound with different functional groups.
Uniqueness: 4,4-Dimethylocta-6,7-dien-2-one is unique due to its specific arrangement of double bonds and the presence of a ketone group
Properties
CAS No. |
88726-44-7 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
InChI |
InChI=1S/C10H16O/c1-5-6-7-10(3,4)8-9(2)11/h6H,1,7-8H2,2-4H3 |
InChI Key |
JGANJEOICPWGIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C)(C)CC=C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


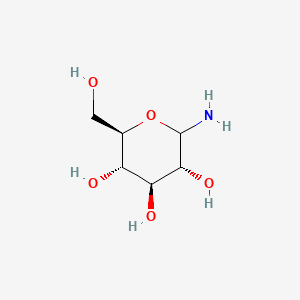
![Ethoxy[2-(methylamino)ethyl]oxophosphanium](/img/structure/B14148678.png)
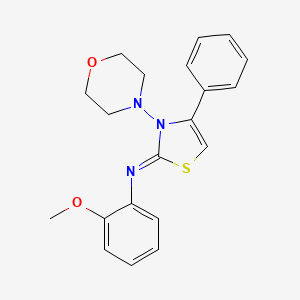
![3-Phenylbenzo[f]quinoline](/img/structure/B14148689.png)
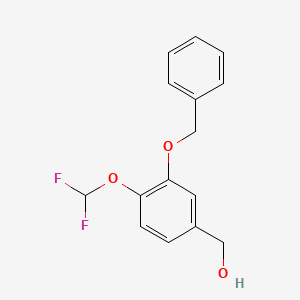
![2-(Methylamino)-n'-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B14148692.png)
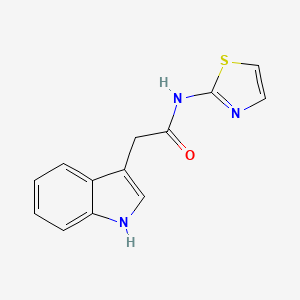
![4-[2-(7-Chloro-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)ethyl]morpholine](/img/structure/B14148712.png)
![2-amino-1-(1-phenylethyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14148717.png)
![N-{2,2,2-Trichloro-1-[3-(4-phenylazo-phenyl)-thioureido]-ethyl}-butyramide](/img/structure/B14148718.png)
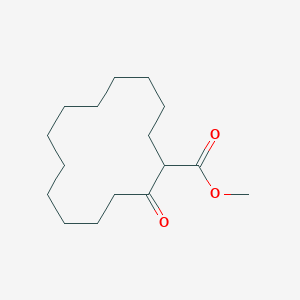
![1,3,4,6,8,9-Hexahydropyrido[2,3-g]quinoline-2,7-dione](/img/structure/B14148731.png)
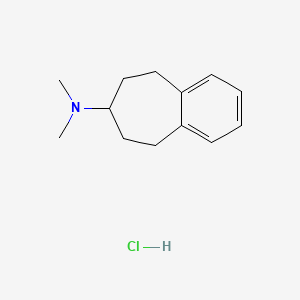
![N-[3-(1H-imidazol-1-yl)propyl]-1-(pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B14148735.png)
